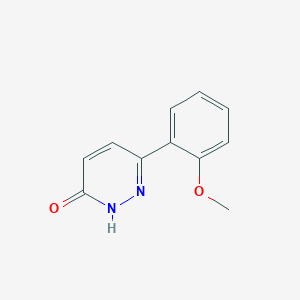

6-(2-Methoxyphenyl)pyridazin-3-ol

Description

Significance of Pyridazinone Scaffolds in Medicinal Chemistry and Drug Discovery

The pyridazinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. benthamdirect.comnih.gov This versatility has led to the development of pyridazinone-based compounds with a broad spectrum of pharmacological activities. benthamdirect.comresearchgate.netsarpublication.com These include anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and cardiovascular protective effects. benthamdirect.comnih.govresearchgate.netnih.gov

The unique physicochemical properties of the pyridazine (B1198779) ring, a key component of pyridazinones, contribute to its value in drug design. These properties include weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding. nih.gov These characteristics can enhance a molecule's pharmacokinetic and pharmacodynamic profiles, improve its absorption, distribution, metabolism, and excretion (ADME) properties, and potentially reduce toxicity. nih.gov

The structural versatility of the pyridazinone ring allows for easy functionalization at various positions, enabling chemists to fine-tune the biological activity of the resulting derivatives. researchgate.net This adaptability makes pyridazinones an invaluable tool for designing compounds aimed at specific therapeutic targets. nih.gov For instance, pyridazinone derivatives have been investigated as inhibitors of various enzymes, including protein kinases, which play a crucial role in cancer development. nih.govtandfonline.com They have also shown promise as phosphodiesterase (PDE) inhibitors, which are relevant for treating cardiovascular and inflammatory diseases. nih.govresearchgate.net

Historical Perspective and Evolving Research Trends of Pyridazinone Derivatives

The exploration of pyridazinone derivatives in medicinal chemistry has a rich history. Initially, research was heavily focused on their potential as cardiovascular drugs and agrochemicals. researchgate.net Over time, the recognized biological activities of this class of compounds expanded significantly, leading to investigations into their use as anti-inflammatory agents, anticancer therapies, and more. researchgate.netnih.gov

A notable trend in the evolution of pyridazinone research is the development of fused bi- or tricyclic pyridazinone-containing scaffolds. nih.govnih.gov These more complex structures have opened up new avenues for drug discovery, leading to the identification of potent compounds with diverse pharmacological applications. nih.gov For example, tricyclic pyridazinone derivatives have been designed as rigid analogs of other active compounds, resulting in agents with antihypertensive, inotropic, vasodilator, and anti-aggregating properties. nih.gov

Modern research continues to build on this foundation, with a focus on designing pyridazinone-based molecules with dual or multiple biological activities. For instance, researchers are exploring pyridazinone derivatives as dual antimicrobial and anticancer agents. nih.gov There is also a growing interest in repurposing existing pyridazinone-based drugs for new therapeutic applications. tandfonline.com The synthesis of novel pyridazinone derivatives and the investigation of their structure-activity relationships (SAR) remain active areas of research, driven by the ongoing quest for more effective and safer therapeutic agents. benthamdirect.comeurekaselect.com

Overview of Academic Research Avenues for 6-(2-Methoxyphenyl)pyridazin-3-ol and Related Pyridazinone Analogues

While the broader class of pyridazinones has been extensively studied, research on the specific compound This compound is more niche. However, the existing body of literature on related pyridazinone analogues provides a strong basis for exploring its potential.

Research on compounds with similar structures, such as 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, has revealed their potential as cardiotonic agents. researchgate.netnih.gov This suggests that this compound could also exhibit cardiovascular activity. The methoxy (B1213986) group on the phenyl ring can influence the compound's electronic and steric properties, potentially modulating its biological effects.

Furthermore, studies on other 6-substituted pyridazinone derivatives have highlighted their potential in various therapeutic areas. For instance, derivatives with different substitutions on the phenyl ring have been investigated for their vasorelaxant activity. researchgate.net The synthesis of various pyridazinone derivatives and their evaluation for antimicrobial and cytotoxic activities is also a common research theme. mdpi.com

The crystal structure of related compounds, such as 1-[2-[6-(4-Methoxyphenyl)-3(2H)-pyridazinone-2-yl]acetyl]-4-(2-pyridyl)piperazine, has been determined, providing valuable insights into the three-dimensional arrangement of atoms and potential intermolecular interactions. researchgate.net Such structural information is crucial for understanding the mechanism of action and for the rational design of new, more potent analogues.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-5-3-2-4-8(10)9-6-7-11(14)13-12-9/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAXLMOUJSXNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of Pyridazinone Systems

Foundational Synthetic Strategies for Pyridazinone Core Structures

The construction of the pyridazinone ring is a fundamental step in accessing a diverse range of derivatives. Various synthetic methodologies have been developed, from classical condensation reactions to more modern, sustainable approaches.

General Synthesis Routes for Pyridazin-3(2H)-ones and Their Tautomeric Forms

The most prevalent method for synthesizing pyridazin-3(2H)-one cores involves the condensation of a γ-keto acid with a hydrazine (B178648) derivative. sphinxsai.comresearchgate.net For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone (1) is achieved through the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride (B1165640), followed by cyclization of the resulting γ-keto acid with hydrazine hydrate. researchgate.netraco.cat This approach is versatile and allows for the introduction of various substituents on the pyridazinone ring.

Another key synthetic pathway involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds in acetic anhydride, yielding pyridazin-3-one derivatives in excellent yields. nih.gov The tautomerism between the pyridazin-3(2H)-one and its 3-hydroxypyridazine form is a crucial aspect of their chemistry, influencing their reactivity and biological activity. researchgate.netresearchgate.net The pyridazin-3(2H)-one form is generally the more stable tautomer. nih.gov

The following table summarizes common starting materials and resulting pyridazinone structures:

| Starting Material 1 | Starting Material 2 | Resulting Pyridazinone Structure | Reference(s) |

| γ-Keto acid | Hydrazine hydrate | 4,5-Dihydropyridazin-3(2H)-one | raco.cat, researchgate.net |

| 3-Oxo-2-arylhydrazonopropanal | Active methylene compound | Substituted pyridazin-3-one | nih.gov |

| 1,3-Dicarbonyl compound | Methyl ketone | 3,6-Diarylpyridazin-3-one | organic-chemistry.org |

| β,γ-Unsaturated hydrazone | Copper(II) catalyst | 1,6-Dihydropyridazine | organic-chemistry.org |

Sustainable and Green Chemistry Approaches in Pyridazinone Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. researchgate.netmdpi.com For pyridazinone synthesis, this includes the use of greener solvents, catalysts, and energy sources. mdpi.comijpsjournal.com

Ultrasound-promoted multicomponent synthesis has emerged as a rapid and efficient method for preparing pyridazinones. researchgate.net For example, the reaction of arenes, cyclic anhydrides, and arylhydrazines in the presence of a recyclable ionic liquid catalyst, [bmim]Br/AlCl3, provides high yields in short reaction times. researchgate.net This method aligns with the principles of green chemistry by offering operational simplicity, catalyst reusability, and reduced environmental impact. researchgate.net

Microwave-assisted organic synthesis is another green technique that has been successfully applied to the synthesis of pyridazinone derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijpsjournal.comresearchgate.net Solvent-free reaction conditions, where possible, further enhance the green credentials of these synthetic routes. ijpsjournal.com

Regioselective Functionalization and Derivatization Strategies for Pyridazinone Analogues

The biological activity of pyridazinone derivatives can be fine-tuned by introducing various substituents at different positions of the heterocyclic core. nih.govnih.gov Regioselective functionalization is therefore a critical aspect of developing new pyridazinone-based compounds.

Introduction of Diverse Substituents at Pyridazinone Positions

The pyridazinone scaffold offers multiple sites for functionalization. The introduction of substituents at the N-2, C-4, C-5, and C-6 positions has been extensively explored to modulate the pharmacological properties of these compounds. researchgate.net

Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing aryl and other substituents onto the pyridazinone ring. researchgate.net For example, halopyridazin-3(2H)-ones can be effectively coupled with various partners to create a diverse library of derivatives. researchgate.net The choice of catalyst and reaction conditions can be tuned to achieve regioselective functionalization. dntb.gov.ua

Furthermore, condensation reactions of the pyridazinone core with aromatic aldehydes can introduce substituted benzyl (B1604629) groups at the C-4 position. raco.cat The N-2 position is also a common site for derivatization, often through alkylation or acylation reactions, to introduce side chains that can interact with biological targets.

The following table provides examples of substituents and their positions on the pyridazinone ring:

| Position | Substituent Type | Example | Reference(s) |

| N-2 | Alkyl, Aryl, Acyl | Methyl, Phenyl, Acetyl | , sarpublication.com |

| C-4 | Aryl, Benzyl | Phenyl, Substituted benzyl | researchgate.net, raco.cat |

| C-5 | Halogen, Phenylthio | Chloro, Phenylthio | researchgate.net |

| C-6 | Aryl, Heteroaryl | 2-Methoxyphenyl, Pyrazolyl | , sarpublication.com |

Specific Derivatization via the Hydroxyl Group (e.g., Ether Linkage Formation)

The tautomeric hydroxyl group of pyridazin-3-ols offers a unique handle for derivatization, particularly for the formation of ether linkages. This can be achieved by reacting the pyridazinone with a suitable electrophile in the presence of a base. For instance, the synthesis of 3-O-substituted benzyl pyridazinone derivatives has been reported, highlighting the potential for creating ether-linked analogues with potent biological activities. sarpublication.com

Another important transformation is the conversion of the pyridazinone to the corresponding 3-chloropyridazine (B74176) derivative by treatment with phosphorus oxychloride. raco.catnih.gov This chloro derivative serves as a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the C-3 position, including alkoxy, amino, and thioether moieties. nih.gov

Elucidation of Key Reaction Mechanisms in Pyridazinone Synthesis

Understanding the reaction mechanisms involved in pyridazinone synthesis and functionalization is crucial for optimizing reaction conditions and designing new synthetic routes. wur.nlresearchgate.net

The formation of the pyridazinone ring from a γ-keto acid and hydrazine proceeds through an initial intermolecular hydrazone formation, followed by an intramolecular cyclization to yield the heterocyclic core. researchgate.net In the case of Friedel-Crafts acylation followed by cyclization, the mechanism involves the initial formation of a keto-carboxylic acid intermediate. researchgate.netresearchgate.net

Nucleophilic substitution reactions on the pyridazinone ring can proceed through different mechanisms depending on the substrate and reaction conditions. wur.nl These can include SNAr (addition-elimination), cine-substitution, and mechanisms involving ring-opening and ring-closing steps (S_N(ANRORC)). wur.nl For example, the reaction of halogenated pyridazines with strong nucleophiles like potassium amide can lead to a mixture of products through these competing pathways. wur.nl

The dehydrogenation of dihydropyridazinones to their aromatic counterparts can be achieved using reagents like bromine in acetic acid. raco.catresearchgate.net This reaction proceeds through a mechanism involving the removal of two hydrogen atoms to form the more stable aromatic pyridazinone ring.

Nucleophilic Aromatic Substitution Reactions on Pyridazine (B1198779) Rings

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the functionalization of pyridazine rings. The electron-deficient nature of the pyridazine ring, caused by the presence of two adjacent nitrogen atoms, facilitates the attack of nucleophiles. This reactivity is particularly pronounced at the positions ortho and para (C-2, C-4, and C-5) to the nitrogen atoms. stackexchange.comgcwgandhinagar.com

The mechanism of SNAr on pyridazines typically involves the addition of a nucleophile to the aromatic ring, forming a high-energy anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. The stability of this intermediate is a key factor in determining the feasibility of the reaction. The subsequent departure of a leaving group restores the aromaticity of the pyridazine ring, yielding the substituted product. stackexchange.com The stability of the anionic intermediate is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atoms, which is possible when the attack occurs at the C-2 or C-4 positions. stackexchange.com

Halogenated pyridazines are common substrates for SNAr reactions, with the halogen atom serving as a good leaving group. For instance, 3,6-dichloropyridazine (B152260) can undergo sequential nucleophilic substitution, allowing for the introduction of different nucleophiles at the C-3 and C-6 positions. nih.govresearchgate.net This stepwise approach is valuable for the synthesis of unsymmetrically substituted pyridazines. The choice of nucleophile and reaction conditions can influence the regioselectivity of the substitution.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to the formation of amino-, alkoxy-, and alkylthio-substituted pyridazines, respectively. The reactivity of the pyridazine ring towards nucleophilic attack can be further modulated by the presence of other substituents on the ring. acs.orgacs.org

Cycloaddition and Condensation Reactions in Fused Pyridazine Systems

Cycloaddition and condensation reactions are powerful tools for the construction of fused pyridazine systems, which are structural motifs present in many biologically active molecules. These reactions allow for the elaboration of the pyridazine core to create complex polycyclic structures.

Cycloaddition Reactions:

[4+2] cycloaddition reactions, also known as Diels-Alder reactions, are particularly useful for synthesizing fused pyridazine derivatives. In these reactions, a diene reacts with a dienophile to form a six-membered ring. Pyridazines can act as the diene component, especially when activated with electron-withdrawing groups. For example, 1,2,3-triazines can undergo an inverse electron-demand aza-Diels-Alder reaction with ynamines to produce 6-aryl-pyridazin-3-amines with high regioselectivity. organic-chemistry.orgorganic-chemistry.org The reaction proceeds under neutral, metal-free conditions and tolerates a wide range of functional groups. organic-chemistry.org Similarly, intramolecular Diels-Alder reactions of 4-pyridazinecarbonitriles bearing alkyne side chains can be thermally induced to afford fused benzonitriles. mdpi.com

[3+2] cycloaddition reactions involving pyridazinium ylides are another important strategy for building fused systems. These reactions typically involve the addition of a 1,3-dipole to a dipolarophile. For instance, copper-catalyzed [3+2] cycloaddition of 2-arylidene-5-oxopyrazolidin-2-ium-1-ides with an ethynyl-substituted pyrimido[4,5-c]pyridazine (B13102040) derivative has been used to synthesize fused pyridazine systems. nih.gov

Condensation Reactions:

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. These reactions are widely used to construct pyridazine rings from acyclic precursors. A common method involves the condensation of 1,4-dicarbonyl compounds with hydrazine or its derivatives. researchgate.net

Furthermore, fused pyridazine systems can be assembled through domino reactions that combine condensation with other transformations. For example, a sequence involving an aldol (B89426) condensation, alkene isomerization, and a subsequent cycloaddition/cycloreversion cascade has been developed for the synthesis of polysubstituted tricyclic pyridine (B92270) products, starting from dihydrooxazinone precursors and 2-alkynyl-substituted benzaldehydes. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of pyridazine derivatives, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netresearchgate.net Among these, the Suzuki-Miyaura coupling is one of the most widely employed methods. researchgate.netacs.org

The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. acs.org This reaction is particularly valuable for the synthesis of aryl- and heteroaryl-substituted pyridazines. For instance, 6-arylpyridazin-3(2H)-ones can be synthesized in high purity via a solid-phase approach where a resin-bound chloropyridazine is reacted with various arylboronic acids under Suzuki conditions. nih.govresearchgate.net

The choice of palladium catalyst and ligands is crucial for the success of the coupling reaction, influencing reaction rates, yields, and selectivity. acs.orgnsf.gov For example, [1,4-Bis(diphenylphosphino)butane]palladium(II) dichloride has been found to be an effective catalyst for the coupling of monocyclic heteroaryl chlorides, while tetrakis(triphenylphosphine)palladium(0) is suitable for a range of chloroquinoline derivatives. acs.org The use of sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position of 2,4-dichloropyridines, deviating from the conventional C2 selectivity. nsf.gov

Other palladium-catalyzed cross-coupling reactions, such as the Stille, Sonogashira, and Heck reactions, have also been successfully applied to pyridazine systems, further expanding the synthetic toolbox for creating diverse pyridazine analogues. researchgate.net These reactions facilitate the direct introduction of various substituents onto the pyridazine nucleus, which is of significant interest in medicinal and materials chemistry. acs.orgresearchgate.net

Other Significant Transformation Pathways (e.g., Amide Coupling, Mannich Reaction)

Beyond the previously discussed reactions, several other transformation pathways are crucial for the synthesis and functionalization of pyridazinone systems. These include amide coupling and Mannich reactions.

Amide Coupling:

Amide bond formation is a fundamental reaction in organic synthesis, frequently employed to link carboxylic acids with amines. luxembourg-bio.comresearchgate.net In the context of pyridazinone chemistry, amide coupling reactions are used to introduce a wide variety of substituents, often to modulate the biological activity of the resulting compounds. The reaction typically requires the activation of the carboxylic acid component, which can be achieved using a variety of coupling reagents. researchgate.netfishersci.co.uk

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as well as uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.comresearchgate.net The choice of reagent and reaction conditions, such as the solvent and base, can significantly impact the efficiency of the coupling and the integrity of other functional groups present in the molecules. researchgate.netgrowingscience.com

Mannich Reaction:

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. This reaction is a powerful tool for C-C bond formation and the introduction of aminomethyl groups. While specific examples of Mannich reactions directly on the 6-(2-methoxyphenyl)pyridazin-3-ol scaffold are not prevalent in the provided search results, the general applicability of this reaction to heterocyclic systems suggests its potential for modifying pyridazinone derivatives. The reaction can introduce functionalized side chains that can be further elaborated, providing access to a wider range of analogues.

Synthetic Approaches for this compound and its Direct Precursors/Analogues

The synthesis of this compound and its analogues can be achieved through several strategic approaches, primarily involving the construction of the pyridazinone ring followed by functionalization, or the pre-functionalization of starting materials that are then cyclized.

A common and effective method for the synthesis of 6-arylpyridazin-3-ones involves the reaction of a 3-substituted-6-chloropyridazine with an appropriate aryl nucleophile or coupling partner. For instance, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. In a solid-phase synthesis approach, a 3-chloropyridazine moiety can be immobilized on a resin and subsequently reacted with an arylboronic acid, such as 2-methoxyphenylboronic acid, under palladium catalysis to yield the desired 6-arylpyridazin-3(2H)-one after cleavage from the resin. nih.govresearchgate.net

Another key synthetic route starts from maleic anhydride or its derivatives. The reaction of maleic anhydride with a substituted hydrazine can lead to the formation of the pyridazinone ring. Subsequent reactions can then be used to introduce the desired aryl group at the 6-position.

The direct precursor, 3-chloro-6-(2-methoxyphenyl)pyridazine, can be synthesized through various methods. One approach involves the reaction of 3,6-dichloropyridazine with 2-methoxyphenylmagnesium bromide in a Grignard reaction, where one of the chlorine atoms is selectively replaced by the 2-methoxyphenyl group. Subsequent hydrolysis of the remaining chlorine atom would yield the target compound. The synthesis of 3,6-dichloropyridazine itself can be achieved from 3,6-dihydroxypyridazine (maleic hydrazide) by reaction with a chlorinating agent like phosphorus oxychloride. google.com

An alternative strategy for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine. For the synthesis of this compound, a suitable precursor would be a γ-keto acid or ester bearing a 2-methoxyphenyl group. For example, 4-(2-methoxyphenyl)-4-oxobutanoic acid could be cyclized with hydrazine to form the pyridazinone ring directly.

The table below summarizes some of the key reactions and precursors involved in the synthesis of this compound and its analogues.

| Product | Starting Material(s) | Reagent(s) | Reaction Type |

| This compound | 3-Chloro-6-(2-methoxyphenyl)pyridazine | H2O, acid or base | Hydrolysis |

| This compound | 4-(2-Methoxyphenyl)-4-oxobutanoic acid | Hydrazine (N2H4) | Condensation/Cyclization |

| 3-Chloro-6-(2-methoxyphenyl)pyridazine | 3,6-Dichloropyridazine | 2-Methoxyphenylboronic acid | Suzuki Coupling |

| 3,6-Dichloropyridazine | Maleic hydrazide | Phosphorus oxychloride (POCl3) | Chlorination |

Structure Activity Relationship Sar and Molecular Recognition Studies

Systematic SAR Analysis of Pyridazinone Derivatives for Biological Activity

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of various substituents on the core structure.

The presence of a phenyl ring at the 6-position of the pyridazinone core is a common feature in many biologically active derivatives. The substitution pattern on this phenyl ring significantly modulates the compound's potency and selectivity. Specifically, the 2-methoxyphenyl group has been shown to be favorable for certain activities.

For instance, in a series of piperazinyl-methyl-3(2H)pyridazinone based derivatives studied for their anticancer effects, compounds bearing methoxy (B1213986) groups on the phenyl ring demonstrated higher cytotoxic effects. ebyu.edu.tr This suggests that the electronic and steric properties of the methoxy group, and its positioning at the ortho position, play a key role in the interaction with the biological target. The ortho-methoxy group can influence the conformation of the phenyl ring relative to the pyridazinone core, which can be critical for fitting into a specific binding pocket.

In another study focusing on vasorelaxant activity, various phenyl rings were substituted at position 6 of the pyridazinone core to establish a comprehensive SAR. nih.gov While this particular study did not focus exclusively on the 2-methoxyphenyl substituent, the general findings underscore the importance of the substitution pattern on the 6-phenyl ring for biological activity.

Table 1: Influence of Phenyl Ring Substituents on Cytotoxic Activity

| Compound | Phenyl Ring Substituent | Relative Cytotoxic Effect |

| 3a | 2-Methoxy | High |

| 3b | 3-Methoxy | High |

| 3e | 4-Methoxy | High |

| 3g | 2,4-Dimethoxy | High |

| Unspecified | Unsubstituted | Lower |

| Data sourced from a study on piperazinyl-methyl-3(2H)pyridazinone derivatives. ebyu.edu.tr |

Modifications to the pyridazinone core itself, at positions N-2, C-4, and C-5, have profound effects on the biological profile of these compounds.

N-2 Position: The N-2 position of the pyridazinone ring is a frequent site for substitution, often with the goal of extending into solvent-exposed regions or reaching additional binding pockets. In a study of pyridazinone derivatives as phosphodiesterase 4 (PDE4) inhibitors, it was found that a hydrogen bond donor (R2 = H) at the N-2 position was optimal for PDE4B affinity. nih.gov N-methyl derivatives were found to be up to 2.5 times less potent, indicating that the N-H group is likely involved in a crucial hydrogen bonding interaction with the target enzyme. nih.gov Conversely, in the design of monoamine oxidase-B (MAO-B) inhibitors, the introduction of various piperazine (B1678402) derivatives at the N-2 position led to potent and selective compounds. nih.gov

C-4 and C-5 Positions: The C-4 and C-5 positions of the pyridazinone ring are also critical for activity. In the context of PDE4 inhibitors, pyridazinones with an indole (B1671886) moiety at the C-4 position showed 1.5 to 3-fold greater inhibition compared to their 4,5-dihydropyridazinone counterparts. nih.gov This highlights the importance of the planar pyridazinone scaffold for optimal interaction with the target's binding site. nih.gov For a series of IL-1β production inhibitors, new 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives were synthesized, indicating that substitutions at both C-5 and C-6 are key for this specific activity. nih.gov

Table 2: Impact of Pyridazinone Core Substitutions on PDE4B Inhibition

| Compound Type | N-2 Substituent | C-4/C-5 Feature | PDE4B Inhibition |

| Pyridazinone | H | Indole at C-4 | High |

| Pyridazinone | CH₃ | Indole at C-4 | Moderate |

| 4,5-Dihydropyridazinone | H or CH₃ | Indole at C-4 | Low |

| Data based on a comparative study of pyridazinone and 4,5-dihydropyridazinone derivatives. nih.gov |

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformational effects) are vital for the biological activity of pyridazinone derivatives. The relative orientation of the 6-phenyl group and other substituents is often dictated by steric hindrance and electronic interactions, which in turn affects how the molecule fits into its biological target.

For instance, the planarity of the pyridazinone ring, as opposed to the more flexible 4,5-dihydropyridazinone ring, was found to be a key factor for enhanced PDE4B inhibition, likely due to better interactions with a relatively closed and hydrophobic pocket in the active site. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. plos.org These models can then be used to predict the activity of newly designed compounds before they are synthesized.

Several QSAR studies have been successfully applied to pyridazinone derivatives. For example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for pyrazolo[3,4-d]pyridazinone derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). tandfonline.comtandfonline.com These models yielded high correlation coefficients (q² and r²), indicating their reliability in predicting the bioactivities of these inhibitors. tandfonline.comtandfonline.com The models provide contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding capabilities are favorable or unfavorable for activity. tandfonline.com

Pharmacophore modeling is another powerful tool used in conjunction with QSAR. A pharmacophore model defines the essential 3D arrangement of functional groups that a molecule must possess to be active at a specific biological target. For a set of pyridazinone derivatives with vasodilator activity, a validated pharmacophore model was generated consisting of two hydrogen bond acceptors and one aromatic ring feature. nih.gov

Ligand Design Principles and Optimization Strategies based on SAR

The insights gained from SAR and QSAR studies are instrumental in the rational design and optimization of new pyridazinone-based ligands. plos.org These principles guide medicinal chemists in making targeted modifications to a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

Key strategies include:

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's profile. For example, a substituted pyridazin-3-one moiety has been used as a bioisosteric alternative to the phthalazine (B143731) ring of the known vasodilator hydralazine (B1673433). nih.gov

Structure-Based Design: When the 3D structure of the biological target is known, computational docking studies can be used to predict how a designed ligand will bind. mdpi.com This allows for the design of molecules with complementary shapes and functional groups that can form favorable interactions with the target, such as hydrogen bonds and hydrophobic interactions. acs.org

Scaffold Hopping: This strategy involves replacing the central core (scaffold) of a molecule with a different one while maintaining the original arrangement of key functional groups. This can lead to the discovery of novel chemical series with improved properties. Repurposing strategies on pyridazinone-based series have been explored using pharmacophore- and structure-driven screening to identify new potential targets. nih.govtandfonline.com

By systematically applying these principles, researchers can move from an initial hit compound, like 6-(2-Methoxyphenyl)pyridazin-3-ol, to optimized lead candidates with enhanced therapeutic potential.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a precise map of the carbon and hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques. ¹H NMR provides information on the chemical environment and proximity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule.

For 6-(2-methoxyphenyl)pyridazin-3-ol, the ¹H NMR spectrum shows distinct signals for the aromatic protons on both the pyridazine (B1198779) and the methoxyphenyl rings, as well as a characteristic signal for the methoxy (B1213986) group's protons. mdpi.com The pyridazinone ring exhibits a tautomeric equilibrium between the -ol and -one forms, which can influence the chemical shifts, particularly the proton attached to the nitrogen atom.

Detailed research findings for the ¹H NMR spectrum, recorded in Deuterated Chloroform (CDCl₃) at 500 MHz, are presented below. mdpi.com The signals confirm the presence of all expected protons and their respective connectivities. mdpi.com

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 10.87 | s | - | 1H | NH (pyridazinone) |

| 7.76 | dd | 7.6, 1.8 | 1H | Ar-H |

| 7.69 | d | 9.8 | 1H | Ar-H |

| 7.42 | ddd | 8.3, 7.4, 1.8 | 1H | Ar-H |

| 7.12 | d | 8.3 | 1H | Ar-H |

| 7.04 | td | 7.4, 1.0 | 1H | Ar-H |

| 6.97 | d | 9.8 | 1H | Ar-H |

| 3.88 | s | - | 3H | OCH₃ |

s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet, dd: doublet of doublets, ddd: doublet of doublet of doublets, td: triplet of doublets

The ¹³C NMR spectrum provides complementary information, identifying all 11 carbon atoms in the molecule, including the carbonyl carbon of the pyridazinone ring, the carbons of the aromatic systems, and the methoxy carbon.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive correlations between atoms.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system, such as those on the pyridazine and phenyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular skeleton, for instance, by connecting the methoxy group to the phenyl ring and the phenyl ring to the pyridazine core.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and identifying the functional groups present.

Infrared (IR) spectroscopy of this compound shows characteristic absorption bands that confirm its key structural features. mdpi.com A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the pyridazinone ring is typically observed. mdpi.com Additionally, the spectrum displays bands for N-H stretching (from the lactam form), C-H stretching of the aromatic and methoxy groups, C=N stretching of the pyridazine ring, and C-O stretching of the ether linkage. mdpi.com

Table 2: Key IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3,161 | N-H stretch | Amide (in pyridazinone ring) |

| 1,668 | C=O stretch | Carbonyl (in pyridazinone ring) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and the extent of conjugation. Aromatic and heteroaromatic systems, like the one in this compound, typically exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The position of the maximum absorbance (λmax) and the intensity of the absorption are sensitive to the molecular structure and solvent.

While UV-Vis analysis is a standard characterization technique, detailed experimental data, including specific λmax values and molar absorptivity for this compound, were not found in the reviewed scientific publications.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

For this compound (C₁₁H₁₀N₂O₂), the expected exact mass is 202.0742 g/mol . HRMS analysis using electrospray ionization (ESI) in positive mode would detect the protonated molecule [M+H]⁺. Experimental data confirms this, with a measured m/z of 203.0821, which corresponds to the [M+H]⁺ ion and aligns with the calculated value for C₁₁H₁₁N₂O₂⁺. mdpi.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Technique |

|---|

Analysis of the fragmentation pattern in the mass spectrum can further corroborate the structure by showing the loss of characteristic neutral fragments, such as CO, N₂, and radicals from the methoxy group.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and π-π stacking, which govern the crystal packing.

Despite its power, obtaining suitable single crystals for analysis can be challenging. A review of the current scientific literature did not yield a published crystal structure for this compound.

Advanced Spectroscopic Methods for In Situ Reaction Monitoring and Kinetic Studies

The synthesis of this compound, typically involving a cyclocondensation reaction between a γ-keto acid and a hydrazine (B178648) derivative, is well-suited for real-time monitoring using advanced spectroscopic techniques. These methods offer significant advantages over traditional offline analysis by providing continuous data on reactant consumption, intermediate formation, and product generation, thereby enabling precise control over reaction parameters and a deeper understanding of the reaction kinetics.

Theoretical Application of In Situ Spectroscopy:

In a typical synthesis, 3-(2-methoxybenzoyl)propanoic acid would be reacted with hydrazine hydrate. In situ spectroscopic probes, such as Fourier-Transform Infrared (FT-IR) or Nuclear Magnetic Resonance (NMR), could be inserted directly into the reaction vessel to track the chemical transformations as they occur.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

An FT-IR probe, like a ReactIR™, could monitor the reaction progress by tracking the disappearance of the characteristic carbonyl (C=O) stretching frequencies of the starting keto acid and the appearance of the pyridazinone ring vibrations. For instance, one would expect to observe a decrease in the intensity of the carboxylic acid O-H and C=O bands and the ketonic C=O band of the starting material, alongside the emergence of the amide/lactam C=O and C=N stretching bands of the this compound product.

Hypothetical In Situ FT-IR Data for Monitoring the Synthesis of this compound:

| Time (min) | Reactant A (γ-keto acid) Peak Intensity (cm⁻¹) | Reactant B (Hydrazine) Peak Intensity (cm⁻¹) | Product (Pyridazinone) Peak Intensity (cm⁻¹) |

| 0 | High | High | None |

| 15 | Medium-High | Medium-High | Low |

| 30 | Medium | Medium | Medium |

| 60 | Low | Low | High |

| 120 | Very Low | Very Low | Very High |

| 180 | Baseline | Baseline | Plateau |

This table is a hypothetical representation of data that could be obtained and is not based on actual experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Online or flow NMR spectroscopy offers another powerful tool for real-time reaction analysis. A flow cell connected to the reactor would allow for the continuous acquisition of NMR spectra. This would enable the monitoring of specific proton or carbon signals unique to the reactants, intermediates, and the final product. For the synthesis of this compound, one could track the disappearance of the signals corresponding to the aliphatic protons of the propanoic acid chain and the appearance of the aromatic and vinyl protons of the pyridazinone ring.

Kinetic Studies:

The data obtained from in situ spectroscopic monitoring can be used to perform detailed kinetic studies. By analyzing the change in concentration of reactants and products as a function of time under various conditions (e.g., temperature, catalyst concentration), key kinetic parameters such as the reaction order, rate constant (k), and activation energy (Ea) can be determined. This information is crucial for optimizing the reaction conditions to improve yield, reduce reaction time, and minimize the formation of impurities.

While specific kinetic data for the synthesis of this compound is not documented in publicly accessible research, the application of these advanced spectroscopic methods provides the potential to generate such valuable information, leading to a more robust and efficient manufacturing process.

Computational Chemistry and in Silico Molecular Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict the properties and reactivity of chemical compounds. For pyridazine (B1198779) derivatives, DFT calculations, often at the B3LYP/6-31G** level of theory, are used to determine optimized geometry, total energy, and other electronic properties. researchgate.net The addition of different functional groups to the pyridazine ring has been shown to decrease the energy gap and chemical hardness, thereby enhancing reactivity and potential conductivity. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

Frontier Molecular Orbital Theory (FMOT) is a key concept in explaining the reactivity of molecules. pearson.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net

For pyridazine systems, the HOMO and LUMO are distributed across the molecule. In some push-pull purine (B94841) derivatives, which share structural similarities, the HOMO can be located on the purine ring system, while the LUMO may be on an attached phenyl ring or delocalized across the entire system. nih.gov This distribution influences the molecule's electron-donating and accepting capabilities. The energy of these orbitals and their gap can be tuned by modifying the substitution pattern on the core structure, which in turn affects the molecule's ionization energy and electron affinity. nih.gov In the case of some pyridazine nanoclusters, the introduction of other atoms can generate new electronic levels and alter the HOMO-LUMO gap, with some derivatives exhibiting energy gaps in the range of semiconductor materials. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For pyridazinone derivatives, MEP analysis has been used to identify the regions of highest and lowest electrostatic potential. researchgate.net These studies often reveal that the negative potential is concentrated around the nitrogen and oxygen atoms of the pyridazinone ring, indicating these as likely sites for electrophilic interaction. Conversely, positive potentials are often found around the hydrogen atoms. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the biological activity of these compounds. researchgate.netnih.gov

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Contributions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the study of charge transfer and delocalization effects. This analysis can reveal important information about hyperconjugative interactions, which contribute to the stability of the molecule.

In the context of pyridazine derivatives, NBO analysis can elucidate the nature of the bonds and the contributions of different atoms to the molecular orbitals. For instance, in some pyridazine-based nanoclusters, NBO analysis helps to understand the interactions between the pyridazine ring and other atoms, identifying donor-acceptor relationships. researchgate.net This information is complementary to HOMO-LUMO analysis and provides a more in-depth understanding of the electronic interactions that govern the molecule's reactivity.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

MD simulations would allow for the exploration of the different conformations that 6-(2-Methoxyphenyl)pyridazin-3-ol can adopt in solution. This is particularly important for understanding how the molecule might interact with a biological target, as its flexibility can allow it to adapt to the binding site. Furthermore, MD simulations can be used to study the solvation of the molecule, revealing how water or other solvent molecules arrange themselves around it and influence its properties.

Molecular Docking Studies for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

For compounds structurally related to this compound, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding interactions. For instance, derivatives of pyridazinone have been docked into the active sites of various enzymes, such as cyclooxygenase (COX) and 14-α-demethylase lanosterol, to predict their anti-inflammatory and antifungal activities, respectively. mdpi.comzsmu.edu.uanih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.

Protein-Ligand Interaction Fingerprints

Protein-ligand interaction fingerprints are a way to represent the key interactions between a ligand and a protein in a concise and systematic manner. These fingerprints can be used to compare the binding modes of different ligands, to identify important interactions for binding affinity, and to screen large compound libraries for potential binders.

In the context of pyridazine derivatives, interaction fingerprints generated from docking studies can highlight the specific amino acid residues that a ligand interacts with in the binding site of a protein. For example, a study on a related hydrazone derivative showed interactions with key residues in the HER2 receptor through hydrogen bonding and hydrophobic interactions. nih.gov Specifically, hydrogen bonds were observed with Lys753 and Met801, while various hydrophobic interactions were noted with residues such as Leu694, Val702, and Phe832. nih.gov This detailed information is invaluable for the rational design of more potent and selective inhibitors.

Scoring Functions and Binding Affinity Predictions

In the realm of computational drug design, molecular docking is a fundamental technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. Central to this process are scoring functions, which are mathematical methods used to approximate the binding affinity between the ligand (the small molecule) and its protein target. A lower, more negative score typically indicates a stronger, more favorable binding interaction.

Programs like AutoDock Vina are widely used for these predictions. nih.gov AutoDock Vina's scoring function evaluates interactions such as van der Waals forces, hydrogen bonds, and hydrophobic interactions to calculate a binding energy, usually expressed in kilocalories per mole (kcal/mol). nih.govreadthedocs.io This score helps researchers rank and prioritize potential drug candidates for further experimental testing. nih.govresearchgate.net

While specific binding affinity data for this compound is not available, studies on related pyridazine derivatives highlight the typical outcomes of such predictions. For instance, in a study of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives as potential modulators of glutamate (B1630785) receptors, predicted binding energies ranged from -5.0 to -11.6 kcal/mol against various receptor subtypes. These computational results provide a quantitative estimate of how strongly these compounds might interact with their biological targets.

Table 1: Examples of Predicted Binding Affinities for Pyridazine Derivatives (Illustrative)

| Compound Class | Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Pyridazine-pyrazoline hybrids | Epidermal Growth Factor Receptor (EGFR) | IC50 values as low as 0.65 µM |

| Pyrazole–pyridazine hybrids | Cyclooxygenase-2 (COX-2) | IC50 values as low as 1.15 µM |

| Pyridazinone derivatives | Phosphodiesterase 4B (PDE4B) | IC50 = 251 nM |

Note: This table presents illustrative data from studies on various pyridazine derivatives to demonstrate the application of binding affinity prediction. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. nih.govrsc.orgnih.gov

QSAR Modeling and Cheminformatics for Predictive Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby guiding the design of more effective compounds. researchgate.nettandfonline.com

For pyridazinone derivatives, 3D-QSAR and pharmacophore modeling have been successfully applied. researchgate.netnih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. In one study, a validated pharmacophore model for pyridazin-3-one-based vasodilators was generated, consisting of two hydrogen bond acceptors and one aromatic ring feature. nih.gov This model was then used to estimate the activity of newly designed compounds. nih.gov The correlation between the model's fit value for a compound and its predicted activity demonstrates the predictive power of QSAR. nih.gov

These models are built using a "training set" of molecules with known activities. researchgate.net The robustness of a QSAR model is assessed by its ability to predict the activities of a separate "test set" of compounds. researchgate.net Successful models, indicated by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), can then be used to computationally screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. tandfonline.comresearchgate.net

Table 2: Example of a Pharmacophore-Based QSAR Model for Pyridazin-3-one Derivatives

| Compound | Fit Value | Estimated Activity (EC50, µM) |

|---|---|---|

| Compound 4a | 6.68703 | 0.0993968 |

| Compound 4b | 6.6929 | 0.0980612 |

| Compound 4c | 6.69214 | 0.0982327 |

| Compound 4d | 6.63769 | 0.111355 |

| Compound 4e | 6.69241 | 0.098172 |

Source: This data is derived from a 3D-QSAR study on novel pyridazin-3-one derivatives and illustrates the predictive relationship between model fit and biological activity. nih.gov

In Silico Prediction of Molecular Properties for Lead Optimization

Lead optimization is a critical phase in drug discovery where a promising compound (a "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. In silico methods are invaluable at this stage for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which determine a compound's viability as a drug. rsc.orgtandfonline.com

Predicting properties such as oral bioavailability, aqueous solubility, intestinal absorption, and potential for inhibiting key metabolic enzymes like cytochrome P450 can help researchers identify and rectify potential liabilities early on. rsc.orgdoaj.org For example, computational tools can predict whether a compound adheres to established guidelines for drug-likeness, such as Lipinski's Rule of Five.

While a full ADMET profile for this compound requires specific studies, predictions for related pyridazine and pyridazinone compounds show promising drug-like characteristics, including good oral bioavailability, excellent intestinal absorption, and no inhibition of cytochrome P450 enzymes. rsc.orgrsc.org These predictions help ensure that the optimized compounds have a higher probability of success in later stages of drug development.

Table 3: Predicted Molecular and Pharmacokinetic Properties of Pyridazine Analogs

| Property | Predicted Value/Classification | Importance in Lead Optimization |

|---|---|---|

| Human Intestinal Absorption | Good to Moderate | Essential for oral drug delivery. researchgate.net |

| Oral Bioavailability | Good | Indicates the fraction of an oral dose that reaches systemic circulation. rsc.org |

| Cytochrome P450 Inhibition | Non-inhibitor | Reduces the risk of adverse drug-drug interactions. rsc.org |

| Blood-Brain Barrier (BBB) Permeability | Low / Non-permeable | Determines if a compound can enter the central nervous system. researchgate.net |

| Skin Sensitization | Non-sensitizer | Predicts the likelihood of causing an allergic reaction on the skin. researchgate.net |

Note: This table summarizes typical in silico ADMET predictions for pyridazine-based compounds from various studies, highlighting their importance in drug design.

Pharmacological Mechanisms of Action at the Molecular and Cellular Level

Enzyme Target Identification and Inhibition Mechanism Studies

Derivatives of the 6-(2-Methoxyphenyl)pyridazin-3(2H)-one scaffold have demonstrated the ability to inhibit multiple enzymes, including phosphodiesterases, kinases, cholinesterases, and cyclooxygenases. This multi-target profile underscores the therapeutic potential of this chemical class.

The pyridazinone core is a recognized scaffold for the development of phosphodiesterase (PDE) inhibitors. PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a vast array of cellular processes. nih.govencyclopedia.pub Inhibition of these enzymes, particularly isoforms like PDE3 and PDE4, can lead to anti-inflammatory and bronchodilatory effects. nih.gov

Zardaverine, a notable pyridazinone derivative, was identified as a dual inhibitor of PDE3 and PDE4. nih.gov More recent research has focused on developing isoform-selective inhibitors. Studies in 2021 highlighted a series of pyridazinone derivatives as PDE4 inhibitors, with a particular focus on the PDE4B subtype, which is predominantly expressed in immune and airway cells. nih.govnih.gov One promising compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba), demonstrated selective inhibition of PDE4B with an IC₅₀ value of 251 nM. nih.gov Structural analysis suggests that the methoxyphenyl group present in some derivatives may enhance inhibitory activity by interacting with the metal ions (Zn²⁺ and Mg²⁺) within the enzyme's active site. nih.govuel.ac.uk The development of pyridazinone-based inhaled PDE4 inhibitors is also an active area of research for treating respiratory diseases. researchgate.net

Table 1: PDE Inhibitory Activity of Pyridazinone Derivatives

| Compound | Target PDE | IC₅₀ (nM) | Notes | Source(s) |

|---|---|---|---|---|

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | PDE4B | 251 | Selective for PDE4B | nih.gov |

The pyridazinone scaffold has been successfully utilized to develop inhibitors for several protein kinases, which are critical regulators of cell signaling.

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory cascade, regulating the production of pro-inflammatory cytokines. nih.gov Several series of pyridazinone-based compounds have been designed as potent p38 MAP kinase inhibitors. nih.govnih.gov For instance, pyridazinopyridinone derivatives have shown excellent potency in both enzymatic and whole-blood assays, with one compound demonstrating efficacy in a rat model of collagen-induced arthritis. nih.gov The p38 MAPK pathway is also a downstream effector of the BCR-ABL oncoprotein, and its inhibition is being explored as a strategy to sensitize chronic myeloid leukemia (CML) cells to BCR-Abl inhibitors like imatinib. mdpi.com

CSNK2A and Pim-1: While not a pyridazinone, a structurally related 2,6-disubstituted pyrazine (B50134) containing the key ortho-methoxyphenyl aniline (B41778) moiety has been identified as a potent inhibitor of Casein Kinase 2 alpha (CSNK2A). The compound, an ortho-methoxy aniline derivative (7c), showed potent in-cell target engagement for CSNK2A and improved kinome-wide selectivity, including a 30-fold preference for CSNK2A over PIM3 kinase. X-ray co-crystal structures confirmed that the ortho-methoxy aniline group acts as an effective isosteric replacement for an indole (B1671886), with the aniline N-H and the ortho-methoxy group forming an internal hydrogen bond that supports a co-planar conformation within the ATP-binding pocket of CSNK2A.

Table 2: Kinase Inhibitory Activity of Pyridazine (B1198779) and Related Derivatives

| Compound Class | Target Kinase | Activity | Notes | Source(s) |

|---|---|---|---|---|

| Pyridazinopyridinones | p38 MAP Kinase | Potent inhibition | Effective in enzyme and cell assays; efficacy in animal models. | nih.gov |

| 2-Arylpyridazin-3-ones | p38 MAP Kinase | Potent inhibition | Identified as a key template for p38 inhibitors. | nih.gov |

Derivatives based on the 6-(2-methoxyphenyl)pyridazin-3(2H)-one scaffold have been identified as promising inhibitors of cholinesterases, particularly butyrylcholinesterase (BChE), an important target in the treatment of Alzheimer's disease.

A study of [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate (B1207046) derivatives found that the 6-(2-methoxyphenyl)pyridazin-3(2H)-one structure is crucial for inhibitory activity. The heptylcarbamate derivative 16c was the most potent and selective BChE inhibitor in the series, with an IC₅₀ of 12.8 µM, while showing no inhibition of acetylcholinesterase (AChE) at concentrations up to 100 µM. Kinetic studies revealed that this compound and the related hexylcarbamate derivative 14c are mixed-type inhibitors. Molecular docking simulations indicated that they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of human BChE through hydrogen bonds and π-π stacking interactions. In contrast, the (4-methylphenyl)carbamate derivative 7c was identified as a competitive inhibitor that binds to the CAS.

Table 3: Cholinesterase Inhibitory Activity of 6-(2-Methoxyphenyl)pyridazin-3-ol Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Binding Site(s) | Source(s) |

|---|---|---|---|---|---|

| 16c | eqBuChE | 12.8 | Mixed | CAS & PAS | |

| 16c | EeAChE | >100 | - | - | |

| 14c | eqBuChE | 35 | Mixed | CAS & PAS |

| 7c | eqBuChE | 34.5 | Competitive | CAS | |

The pyridazine nucleus is considered a promising scaffold for developing selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Selective COX-2 inhibition is a key mechanism for anti-inflammatory drugs that aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govnih.gov

Research has shown that the substitution pattern on the pyridazinone ring is critical for activity and selectivity. Specifically, the incorporation of a 2-methoxyphenyl moiety at the 6-position of the pyridazinone ring has been reported to improve COX-2 selectivity. In one study, a series of 2,6-disubstituted pyridazinone derivatives were evaluated, and compound 23g showed potent COX-2 inhibition with an IC₅₀ of 43.84 nM, which was more potent than the reference drug celecoxib (B62257) (IC₅₀ = 73.53 nM). This compound also demonstrated a selectivity index (SI) of 11.51, comparable to that of celecoxib (SI = 11.87). Another pyridazinthione derivative, 6a , also exhibited significant COX-2 inhibition with an IC₅₀ of 53.01 nM. The anti-inflammatory mechanism of these compounds is attributed to their ability to block the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation. nih.gov

Table 4: COX-2 Inhibitory Activity of Pyridazinone Derivatives

| Compound | COX-2 IC₅₀ (nM) | Selectivity Index (SI) vs. COX-1 | Notes | Source(s) |

|---|---|---|---|---|

| 23g | 43.84 | 11.51 | More potent than celecoxib. | nih.gov |

| 6a | 53.01 | - | A pyridazinthione derivative. | |

| Celecoxib (Reference) | 73.53 | 11.87 | - | nih.gov |

The pyridazine scaffold has also been investigated for activity against other enzymes, including HIV-1 reverse transcriptase (RT). A series of diarylpyridazine (DAPD) derivatives were synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Many of these compounds showed excellent anti-HIV-1 activity, with the most promising compound, 8g , inhibiting HIV-1 in MT-4 cells with a half-maximal effective concentration (EC₅₀) of 0.034 µM. nih.gov This potency was superior to the reference NNRTIs nevirapine (B1678648) and delavirdine. nih.gov While structurally distinct from the core compound of this article, this finding highlights the versatility of the pyridazine heterocycle as a pharmacophore for enzyme inhibition.

Modulation of Intracellular Signaling Pathways and Biological Processes

The inhibition of the enzymes detailed above by this compound and its derivatives translates into the modulation of key intracellular signaling pathways, primarily those involved in inflammation.

The inhibition of p38 MAP kinase and COX-2 directly impacts the inflammatory response. p38 MAP kinase inhibitors block the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins. nih.gov Similarly, COX-2 inhibitors prevent the synthesis of prostaglandins, which are crucial mediators of inflammation and pain. nih.gov

Furthermore, pyridazinone derivatives have been shown to directly interfere with the nuclear factor κB (NF-κB) signaling pathway. nih.govnih.gov A screen of a pyridazinone library identified compounds that could inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in monocytic cells. nih.govnih.gov This inhibition also led to a downstream reduction in the production of the pro-inflammatory cytokine interleukin 6 (IL-6). nih.govnih.gov

The activity of pyridazinone derivatives as PDE4 inhibitors also contributes significantly to their anti-inflammatory profile. nih.gov By preventing the degradation of cAMP, PDE4 inhibitors increase intracellular cAMP levels. encyclopedia.pub Elevated cAMP suppresses the activity of various inflammatory cells and reduces the production of inflammatory mediators, including TNF-α and other cytokines. encyclopedia.pubnih.gov This mechanism is central to the therapeutic effects of PDE4 inhibitors in respiratory diseases like COPD and asthma. nih.gov

Cellular Proliferation and Apoptosis Induction Pathways (e.g., PI3K-Akt-mTOR)

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. nih.govyoutube.com Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.govnih.gov

Several pyridazinone derivatives have been identified as potent inhibitors of the PI3K/mTOR pathway. nih.gov For instance, a series of pyridopyrimidinone derivatives have been shown to act as dual inhibitors of PI3K and mTOR. nih.gov One promising compound from this series demonstrated strong enzymatic inhibition of PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ with IC50 values of 3.4, 34, 16, and 1 nM, respectively, and an IC50 of 4.7 nM for mTOR. nih.gov This dual inhibition effectively suppresses the phosphorylation of Akt and p70S6K, key downstream effectors of the pathway, leading to the inhibition of cancer cell proliferation. nih.gov

Furthermore, certain pyridazinone-based diarylurea derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govrsc.org Mechanistic studies revealed that these compounds can upregulate the expression of pro-apoptotic genes such as p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.govrsc.org The p53 protein plays a crucial role in initiating apoptosis in response to cellular stress, and the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is a key determinant of cell fate.

Table 1: Investigated Pyridazinone Derivatives Targeting the PI3K/Akt/mTOR Pathway

| Compound Class | Target(s) | Observed Effect | Reference |

| Pyridopyrimidinones | PI3K/mTOR | Dual inhibition, suppression of Akt and p70S6K phosphorylation | nih.gov |

| Pyridazinone-based diarylureas | Apoptotic Genes | Upregulation of p53 and Bax, downregulation of Bcl-2 | nih.govrsc.org |

Effects on Cytoskeletal Dynamics (e.g., Tubulin Polymerization)

The cytoskeleton, a dynamic network of protein filaments, is essential for maintaining cell shape, motility, and division. Microtubules, a key component of the cytoskeleton, are formed by the polymerization of α- and β-tubulin heterodimers. encyclopedia.pub Disruption of microtubule dynamics is a well-established strategy for cancer therapy.

A series of novel pyrrol-2-one and pyridazin-3(2H)-one derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization. nih.gov Several of these compounds exhibited significant antiproliferative activity against a panel of human cancer cell lines. nih.gov In vitro assays confirmed that the active compounds inhibit tubulin polymerization, and molecular docking studies suggested that they bind to the colchicine-binding site on tubulin. nih.govmdpi.com By interfering with microtubule assembly, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis. mdpi.com

Table 2: Pyridazinone Derivatives as Tubulin Polymerization Inhibitors

| Compound Series | Mechanism of Action | Cellular Effect | Reference |

| Pyrrol-2-one and Pyridazin-3(2H)-one derivatives | Inhibition of tubulin polymerization | Broad-spectrum antiproliferative activity, cell cycle arrest | nih.gov |

| Quinoline-pyridazinone conjugates | Inhibition of tubulin polymerization | Promising anti-cancer activity | mdpi.com |

Viral Replication Cycle Interference (e.g., Viral Entry Inhibition)

The diverse biological activities of pyridazinone derivatives extend to the realm of antiviral therapy. sarpublication.commdpi.com These compounds have shown efficacy against a range of viruses by interfering with different stages of the viral replication cycle.

One notable example is the inhibition of Hepatitis B Virus (HBV) replication by a novel pyridazinone derivative. nih.gov This compound was found to induce the formation of genome-free capsids, effectively disrupting the normal assembly process of the virus. nih.govnih.gov By promoting the assembly of empty capsids, the encapsidation of the viral genome is prevented, thereby halting the production of new infectious virions. nih.gov

In the context of plant viruses, derivatives of myricetin (B1677590) containing a pyridazinone moiety have demonstrated significant activity against the Tobacco Mosaic Virus (TMV). rsc.orgrsc.org These compounds were found to bind to the TMV coat protein (TMV-CP), which is crucial for viral assembly and stability. rsc.orgrsc.org This interaction likely interferes with the proper formation of the viral particle, thus inhibiting its infectivity.

Table 3: Antiviral Activity of Pyridazinone Derivatives

| Compound Class | Virus | Mechanism of Interference | Reference |

| Pyridazinone derivative (3711) | Hepatitis B Virus (HBV) | Induction of genome-free capsid formation | nih.gov |

| Myricetin-pyridazinone derivatives | Tobacco Mosaic Virus (TMV) | Binding to TMV coat protein | rsc.orgrsc.org |

| Pyrazolo[3,4-d]pyridazine-7-one derivatives | Zika Virus (ZIKV) | Inhibition of NS2B-NS3 protease | acs.org |

Receptor-Ligand Interactions and Allosteric Modulation (e.g., GABA-A receptor)

The gamma-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that plays a central role in mediating inhibitory neurotransmission in the central nervous system. wikipedia.org It is the target of numerous clinically important drugs, including benzodiazepines and barbiturates, which act as positive allosteric modulators. wikipedia.org

Certain pyridazinyl derivatives of GABA have been shown to interact directly with the GABA-A receptor. nih.gov For example, SR 95531 and SR 42641, which feature a methoxy (B1213986) and a chloro substitution on the phenyl ring, respectively, have been identified as potent and competitive antagonists of the GABA-A receptor. nih.govnih.gov These compounds displace [3H]GABA from its binding site on rat brain membranes and antagonize the GABA-induced enhancement of [3H]diazepam binding. nih.gov Their antagonistic effects on GABA-induced chloride currents have also been demonstrated in primary cultures of neonatal rat cortical neurons. nih.gov

The ability of the pyridazine nucleus to serve as a scaffold for compounds that modulate GABA-A receptor activity highlights its potential for the development of novel neuroactive agents.

Investigation of Molecular Targets and Their Role in Disease Pathogenesis

The pharmacological versatility of pyridazinone derivatives is a direct consequence of their ability to interact with a multitude of molecular targets implicated in various disease processes.

In cancer, as previously discussed, the PI3K/mTOR pathway and tubulin are key targets. nih.govnih.gov Inhibition of the PI3K/mTOR pathway disrupts signaling cascades that promote tumor growth and survival, while interference with tubulin dynamics leads to mitotic catastrophe and apoptosis in rapidly dividing cancer cells. nih.govnih.gov Additionally, some tricyclic pyridazinones have been investigated as potential inhibitors of STAT3, a transcription factor that is often constitutively activated in cancer and promotes cell proliferation and survival. nih.gov

In the context of infectious diseases, viral proteins such as the HBV core protein and the TMV coat protein are specific molecular targets for certain pyridazinone derivatives. nih.govrsc.org By interfering with the function of these essential viral components, these compounds can effectively inhibit viral replication and pathogenesis.

For neurological disorders, the GABA-A receptor is a well-established target. nih.gov The development of pyridazinone-based ligands for this receptor could lead to new therapeutic strategies for conditions characterized by an imbalance in inhibitory neurotransmission, such as epilepsy and anxiety disorders.

Furthermore, pyridazinone derivatives have been explored as inhibitors of other enzymes involved in disease pathogenesis, including cyclooxygenase-2 (COX-2) for inflammation and phosphodiesterase-4 (PDE-4) for inflammatory diseases. sarpublication.comnih.gov

The continued investigation of the molecular targets of pyridazinone derivatives holds significant promise for the discovery and development of novel therapeutic agents for a wide range of human diseases.

Medicinal Chemistry Applications and Future Research Directions

Pyridazinone Scaffolds in the Development of Therapeutically Relevant Agents

The pyridazinone nucleus is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects. researchgate.netresearchgate.net Its ability to be easily functionalized at various positions allows for the creation of diverse chemical libraries and the optimization of therapeutic properties. nih.govresearchgate.net

Cardiovascular Disease Modulators (e.g., Vasodilators, Cardiotonics)

Pyridazinone derivatives are well-documented for their significant effects on the cardiovascular system. thieme-connect.com Many compounds containing the 3(2H)-pyridazinone ring have been investigated for treating heart failure and hypertension. sarpublication.comthieme-connect.com

Vasodilators: Several 6-phenyl-3-pyridazinone based derivatives have been synthesized and screened for their vasorelaxant activity. nih.gov In one study, certain derivatives showed potent activity, with EC₅₀ values ranging from 0.339 to 114.300 μM, compared to the standard drug hydralazine (B1673433) (EC₅₀ = 18.210 μM). tandfonline.com The most active compounds identified were an acid derivative (EC₅₀ = 0.339 μM), its ester analog (EC₅₀ = 1.225 μM), and a 4-methoxyphenylhydrazide derivative (EC₅₀ = 1.204 μM). nih.govtandfonline.com These findings suggest that the 6-phenylpyridazin-3(2H)-one structure is a viable starting point for optimizing new vasorelaxants. nih.gov Another study identified a 6-phenyl-dihydropyridazinone derivative with vasorelaxation activity higher than hydralazine. tandfonline.com